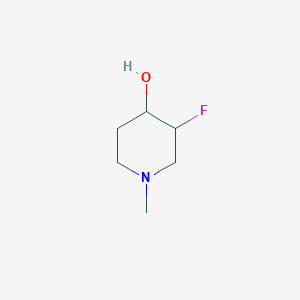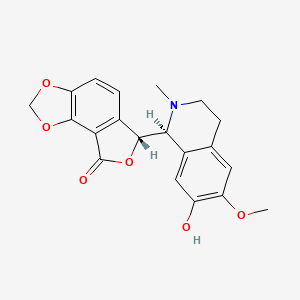
(+)-Corlumidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Corlumidine is a chiral compound known for its unique chemical properties and potential applications in various fields. As a stereoisomer, it exhibits specific interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Corlumidine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
化学反応の分析
Types of Reactions
(+)-Corlumidine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
科学的研究の応用
(+)-Corlumidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (+)-Corlumidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways and exert its effects. The exact pathways and targets may vary depending on the application and context.
類似化合物との比較
(+)-Corlumidine can be compared with other chiral compounds, such as:
(-)-Corlumidine: The enantiomer with opposite stereochemistry, exhibiting different biological activities.
Chiral amines: Similar compounds with varying side chains and functional groups.
Chiral alcohols: Compounds with hydroxyl groups, used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting interactions with biological systems, making it a valuable compound in research and industry.
特性
分子式 |
C20H19NO6 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(6R)-6-[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)17(21)18-11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,22H,5-6,9H2,1-2H3/t17-,18+/m0/s1 |
InChIキー |
IORPHWDBRHOADK-ZWKOTPCHSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



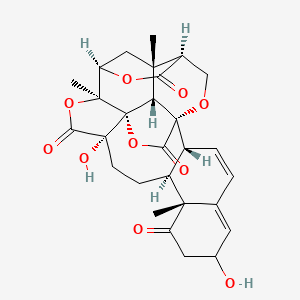
![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
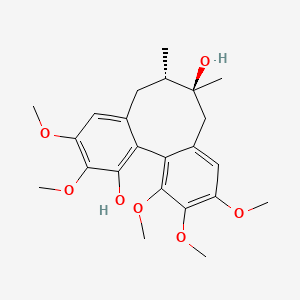

![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)

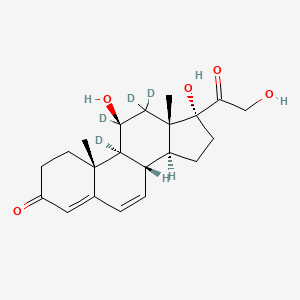
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
